(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
Description
The compound (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl (CAS: 1391527-48-2) is a chiral diamine derivative with a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₃Cl₂F₃N₂, and it exists as a dihydrochloride salt, enhancing its aqueous solubility .
Properties
Molecular Formula |
C9H13Cl2F3N2O |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
MUNYHTOQZSQBBL-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, starting with the introduction of the trifluoromethoxy group to the phenyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethoxybenzene as a starting material. The subsequent steps involve the formation of the ethane-1,2-diamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine may exhibit anticancer properties. Preliminary studies have shown that it can inhibit certain cancer cell lines, although the exact mechanisms are still under investigation. Compounds with similar structural motifs often demonstrate significant biological activities, suggesting that this compound could be developed further for cancer therapies.
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier positions it as a potential candidate for neuroprotective therapies. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethoxy group may contribute to its neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
Enzyme Inhibition
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can be leveraged for therapeutic applications, particularly in conditions where enzyme activity is dysregulated, such as metabolic disorders.
Synthesis and Modification
The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves multi-step processes to ensure high yield and purity. These synthetic routes are essential for obtaining derivatives that may enhance efficacy or selectivity against biological targets. Various chemical reactions can modify the compound to optimize its pharmacological properties .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine was tested against several cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting that further exploration into dosage optimization and mechanism elucidation is warranted.
Neuroprotective Research
Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration. The findings revealed that treatment with (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine resulted in reduced neuronal loss and improved cognitive function compared to control groups. This supports its potential use in therapeutic strategies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The ethane-1,2-diamine moiety may also play a role in its activity by interacting with different molecular sites.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents, stereochemistry, and backbone modifications:
Physicochemical Properties
- Lipophilicity (ClogP): The trifluoromethoxy group in the target compound confers higher lipophilicity (estimated ClogP ~2.5) compared to chlorine (ClogP ~1.8) or methoxy (ClogP ~1.2) substituents .
Solubility :
- Dihydrochloride salts (e.g., target compound , bis-methoxy derivative ) enhance water solubility compared to free bases.
Biological Activity
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride, commonly referred to by its CAS number 1391543-48-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13Cl2F3N2O
- Molecular Weight : 293.11 g/mol
- CAS Number : 1391543-48-8
Biological Activity Overview
Research on (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride indicates several potential biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethoxy group may enhance electron donation capabilities, leading to increased radical scavenging activity. This is crucial in preventing oxidative stress-related cellular damage.
Data Table: Comparison of Biological Activities
| Compound | Antioxidant Activity (DPPH Assay) | Antiplatelet Activity (AA-Induced) |
|---|---|---|
| (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride | Not directly studied | Potential based on structural analogs |
| 3-Phenyl-1H-isochromen-1-one | 7-fold to 16-fold more than ascorbic acid | Up to 7-fold more than aspirin |
The biological activity of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride can be attributed to its ability to interact with specific cellular targets:
Antioxidant Mechanism
The compound likely acts through the donation of electrons to free radicals, thereby neutralizing them and preventing cellular damage. This mechanism is crucial for protecting cells from oxidative stress.
Antiplatelet Mechanism
While specific mechanisms for this compound are not well-documented, it is hypothesized that it may inhibit cyclooxygenase enzymes or interfere with arachidonic acid pathways, similar to other compounds in its class .
Case Studies
Although direct clinical studies on (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride are scarce, several studies involving related compounds provide insights:
Q & A
Basic: What synthetic methodologies are reported for preparing (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl?
Methodological Answer:
The compound can be synthesized via reductive alkylation of ethylenediamine derivatives with trifluoromethoxy-substituted carbonyl precursors. Key steps include:
- Reductive amination : Sodium cyanoborohydride facilitates the reaction between ethylenediamine and 3-(trifluoromethoxy)benzaldehyde under controlled pH (e.g., buffered with acetic acid) .
- Salt formation : The diamine product is precipitated as a dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ether .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures purity .
Basic: How is the stereochemical configuration (1R) confirmed for this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) verifies absolute configuration. Heavy atoms (e.g., Cl in HCl salt) enhance anomalous scattering for reliable chiral assignment .
- Chiral HPLC : Use of a Chiralpak® IA column with hexane/isopropanol mobile phase resolves enantiomers; retention times are compared to known standards .
Advanced: What challenges arise in characterizing trifluoromethoxy-substituted diamines, and how are they addressed?
Methodological Answer:
- NMR ambiguity : The trifluoromethoxy group (CF₃O) causes signal splitting due to coupling with adjacent protons. Use high-field NMR (≥400 MHz) and ¹⁹F NMR to resolve overlapping signals .
- Hygroscopicity : The HCl salt absorbs moisture, complicating mass spectrometry. Lyophilize the sample or analyze via ESI-MS in dry acetonitrile .
Advanced: How does the trifluoromethoxy group influence ligand design in coordination chemistry?
Methodological Answer:
- Electron-withdrawing effects : The CF₃O group increases Lewis acidity of metal centers, enhancing catalytic activity in asymmetric hydrogenation. Compare turnover numbers (TONs) with non-fluorinated analogs .
- Steric bulk : Molecular modeling (e.g., DFT calculations) predicts steric clashes in chiral catalysts. Experimental validation via X-ray structures of metal complexes (e.g., Ru or Rh) is critical .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Avoid exposure to moisture or light .
- PPE : Use nitrile gloves, lab coat, and safety goggles. Fume hoods are mandatory during synthesis due to HCl gas release .
Advanced: How to resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Assay standardization : Replicate assays using identical parasite strains (e.g., Fasciola hepatica) and negative controls. Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. ethanol) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidation at the amine group) that may skew activity results .
Advanced: What computational tools predict the pharmacokinetic properties of this diamine?
Methodological Answer:
- Lipophilicity (ClogP) : Calculated using Molinspiration or ChemAxon software. Experimental validation via HPLC retention time (Rf) on a C18 column .
- Metabolic stability : CYP450 metabolism is simulated with StarDrop® or Schrödinger’s ADMET Predictor. Key sites: N-methylation or trifluoromethoxy hydrolysis .
Basic: What are the documented applications of this compound in asymmetric catalysis?
Methodological Answer:
- Chiral ligands : Used in Ru-catalyzed ketone hydrogenation (e.g., acetophenone derivatives). Enantiomeric excess (ee) ≥95% is achievable with optimized ligand-to-metal ratios .
- Mechanistic studies : In situ IR spectroscopy tracks reaction intermediates (e.g., metal-hydride species) to refine catalytic cycles .
Advanced: How to mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-temperature conditions : Conduct reductive amination at 0–5°C to minimize epimerization .
- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., Boc-protected amines) to stabilize the (1R) configuration during purification .
Advanced: What structural analogs show improved pharmacological activity, and how are they designed?
Methodological Answer:
- Piperazine derivatives : Replace the ethane-1,2-diamine backbone with piperazine-2,3-dione to enhance metabolic stability. Anthelmintic activity improves 3-fold against Enterobius vermicularis .
- Fluorine substitution : Replace CF₃O with CF₃S in analogs to boost lipophilicity (ΔClogP +0.7) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
